molecular formula C16H19N5O3 B11405983 2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11405983
M. Wt: 329.35 g/mol
InChI Key: TVMPILZTJJCZRC-UHFFFAOYSA-N
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Description

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H19N5O3/c1-9-10(2)18-16-19-15(20-21(16)14(9)22)17-8-11-5-6-12(23-3)13(7-11)24-4/h5-7H,8H2,1-4H3,(H2,17,18,19,20)

InChI Key

TVMPILZTJJCZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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